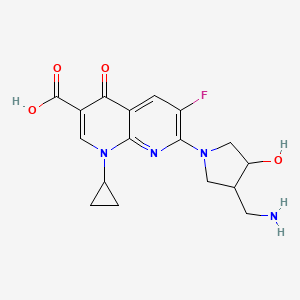

Gemifloxacin Impurity

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[3-(aminomethyl)-4-hydroxypyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9,13,23H,1-2,4-5,7,19H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTVDKXMHBRYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(C4)O)CN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Identification of Gemifloxacin Synthesis Impurities: A Multi-faceted Analytical Approach

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Imperative of Purity in Modern Pharmaceuticals

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. The uninvited supporting cast—impurities—can profoundly influence this story, impacting efficacy, safety, and stability. Gemifloxacin, a potent fourth-generation fluoroquinolone antibacterial agent, is no exception.[1][2] Its synthesis, a multi-step chemical process, presents numerous opportunities for the introduction of impurities, ranging from starting materials and intermediates to by-products and degradation products.[1][3]

The Regulatory Bedrock: Understanding ICH Q3A Guidelines

The entire discipline of impurity profiling is built upon a foundation of regulatory expectations designed to ensure patient safety. The International Council for Harmonisation (ICH) Q3A(R2) guideline is the cornerstone document, providing a framework for the control of impurities in new drug substances.[4][5] It establishes thresholds that trigger specific actions: Reporting, Identification, and Qualification.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤2 g/day , this is typically ≥0.05%.[6]

-

Identification Threshold: The level at which the structure of an impurity must be determined. This threshold varies with the maximum daily dose but is often 0.10% or 1.0 mg/day, whichever is lower.

-

Qualification Threshold: The level at which an impurity's biological safety must be established. If an impurity exceeds this threshold (e.g., 0.15% or 1.0 mg/day), it requires toxicological assessment.[6]

Understanding these thresholds is paramount as they dictate the necessary rigor of any analytical investigation. The goal is not merely to find impurities, but to control them within these safe and acceptable limits.

Caption: Primary sources of impurities in an Active Pharmaceutical Ingredient (API).

The Genesis of Gemifloxacin Impurities

A robust impurity identification strategy begins with understanding the synthetic pathway. Gemifloxacin, 7-[(4Z)-3-(Aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is synthesized by coupling the core naphthyridine ring system with the complex side chain.[1] Impurities can arise from several points in this process.

| Impurity Type | Origin | Common Examples in Gemifloxacin Synthesis |

| Process-Related | By-products from incomplete reactions or side reactions. | Gemifloxacin E-isomer, 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-napthyridine-3-carboxylic acid (unreacted core).[1] |

| Starting Materials | Impurities present in the initial raw materials. | Impurities within the naphthyridine core or the pyrrolidinyl side chain starting materials. |

| Intermediates | Unreacted intermediates carried through the synthesis. | Novel intermediates may be formed during process development.[7] |

| Degradation Products | Formed by exposure to stress conditions like acid, base, light, or heat. | Sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (from alkaline hydrolysis).[8][9] |

| Reagents/Solvents | Residual reagents, catalysts, or solvents used in the process. | Classified and controlled under ICH Q3C guidelines.[6] |

One of the most critical process-related impurities is the Gemifloxacin E-isomer .[1] Since the desired therapeutic agent is the Z-isomer, control and separation of this geometric isomer are critical and are often a focus of pharmacopeial methods.[10]

The Analytical Workflow: From Detection to Elucidation

A multi-disciplinary analytical approach is essential for the unambiguous identification of impurities. The workflow is a logical sequence of detection, isolation (if necessary), and structural characterization.

Caption: A systematic workflow for the identification of pharmaceutical impurities.

Detection and Separation: Stability-Indicating HPLC/UPLC

The cornerstone of impurity detection is a robust, stability-indicating chromatographic method. "Stability-indicating" means the method can separate the API from all potential impurities and degradation products, ensuring that any decrease in API concentration due to degradation is accurately measured.[11] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standards.[12]

Rationale for Method Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the workhorse for separating moderately polar compounds like Gemifloxacin and its impurities.[10][13]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer, pH ~2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically required.[13][14][15] The acidic pH ensures that the carboxylic acid group on Gemifloxacin is protonated, leading to better peak shape and retention.

-

Detection: A Photodiode Array (PDA) detector is highly advantageous. It not only quantifies at a specific wavelength (e.g., 272-287 nm for Gemifloxacin) but also provides UV spectra for all peaks, which is crucial for peak purity analysis and preliminary identification.[13][14]

Protocol: Stability-Indicating HPLC Method

-

System Preparation:

-

Gradient Elution Program:

-

A typical gradient might run from ~20% B to 80% B over 30-40 minutes to ensure elution of all potential impurities.[10]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Gemifloxacin API in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.

-

-

System Suitability:

-

Before analysis, inject a suitability solution (containing Gemifloxacin and a known impurity like the E-isomer).

-

Acceptance Criteria (per USP): Resolution between Gemifloxacin and the E-isomer must be ≥ 5.0; tailing factor for the Gemifloxacin peak should be ≤ 1.5.[10] This step is a self-validating check that confirms the method's performance.

-

-

Analysis:

-

Inject the sample solution and record the chromatogram.

-

Integrate all peaks and calculate their area percentage relative to the total area.

-

Structural Elucidation I: Mass Spectrometry (MS)

When an unknown impurity exceeds the identification threshold, the first step in structural elucidation is typically Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides the molecular weight of the impurity, which is a critical piece of the puzzle.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Separation: Utilize the same or a very similar HPLC/UPLC method developed for detection. The key is to ensure the mobile phase is compatible with the MS ion source (e.g., using volatile buffers like formic acid or ammonium acetate instead of non-volatile phosphate buffers).

-

Mass Spectrometric Detection:

-

The column effluent is directed into an Electrospray Ionization (ESI) source, typically in positive ion mode for fluoroquinolones.

-

Full Scan (MS1): Acquire data over a mass range (e.g., m/z 100-1000) to determine the parent ion's mass-to-charge ratio [M+H]⁺ for each eluting peak. This gives the molecular weight.

-

Tandem MS (MS/MS): Isolate the parent ion of the impurity and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the molecule's substructures. For example, fragmentation of the Gemifloxacin core is distinct from the fragmentation of the side chain, allowing localization of any structural changes.[16]

-

Structural Elucidation II: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular weight and fragments, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atomic-level structure.[17] It is the ultimate arbiter for confirming connectivity and stereochemistry. For impurities that can be isolated or are present at sufficient concentration, NMR is indispensable.

Rationale for NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC). Together, they allow for the unambiguous assembly of the molecular skeleton.[8]

Protocol: NMR Analysis

-

Sample Preparation: If the impurity cannot be analyzed directly in the mixture, it must first be isolated, typically using semi-preparative HPLC.[8] Dissolve 5-10 mg of the isolated impurity or the API containing a high level of the impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Spectral Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: Compare the impurity's spectra to the Gemifloxacin reference standard. Differences in chemical shifts, coupling constants, or the presence/absence of signals will pinpoint the exact location and nature of the structural modification.

Proactive Identification: Forced Degradation Studies

To ensure a method is truly stability-indicating and to identify potential degradation products that could form during the product's shelf life, forced degradation (or stress testing) is performed.[11] The API is subjected to conditions more severe than accelerated stability testing.

Sources

- 1. Gemifloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Gemifloxacin - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]

- 8. Structural elucidation of gemifloxacin mesylate degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 13. Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. veeprho.com [veeprho.com]

Foreword: The Imperative of Purity in Pharmaceutical Manufacturing

In the landscape of modern medicine, the efficacy and safety of a drug product are inextricably linked to the purity of its active pharmaceutical ingredient (API). For potent synthetic antibiotics like Gemifloxacin, a fourth-generation fluoroquinolone, the rigorous control of process-related impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product quality. This technical guide provides a comprehensive exploration of the characterization of Gemifloxacin's process-related impurities, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic origins of these impurities, robust analytical methodologies for their detection and quantification, and the regulatory framework that governs their acceptable limits.

The Synthetic Journey of Gemifloxacin and the Genesis of Impurities

The synthesis of Gemifloxacin is a multi-step chemical process, and like any complex synthesis, it is susceptible to the formation of unintended byproducts. These process-related impurities can arise from various sources, including the starting materials, intermediates, reagents, and the reaction conditions themselves. A thorough understanding of the synthetic pathway is paramount to anticipating and controlling these impurities.

A common route to Gemifloxacin involves the condensation of a substituted naphthyridine carboxylic acid derivative with a chiral pyrrolidine side chain. A key intermediate in this process is 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1] The reaction of this intermediate with 4-(aminomethyl)-3-(methoxyimino)pyrrolidine is a critical step where impurities can be introduced.

Below is a generalized synthetic scheme illustrating the formation of Gemifloxacin and potential process-related impurities.

Figure 1: A simplified diagram illustrating the synthesis of Gemifloxacin and the potential points of process-related impurity formation.

1.1. Key Process-Related Impurities and Their Formation Mechanisms

Several process-related impurities have been identified in the manufacturing of Gemifloxacin. Understanding their origin is crucial for implementing effective control strategies.

-

1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Chloro Impurity): This is a key starting material that can persist as an impurity if the condensation reaction with the pyrrolidine side chain is incomplete. Its presence indicates an unoptimized reaction or inefficient purification.

-

Dimeric Impurity: The formation of dimeric impurities can occur as a side reaction during the coupling step, where two molecules of the naphthyridine core react with each other.[2] This is often promoted by specific reaction conditions and the presence of certain bases.

-

Gemifloxacin E-isomer: Gemifloxacin contains a methoxyimino group on the pyrrolidine ring, which can exist as either the Z (syn) or E (anti) isomer. The desired therapeutic product is the Z-isomer. The E-isomer is a potential process-related impurity that can form during the synthesis or through isomerization under certain conditions.[3]

-

Other Related Substances: Various other minor impurities can arise from side reactions of starting materials, intermediates, or reagents. These are often unique to the specific synthetic route employed.

A Multi-faceted Approach to Impurity Characterization

The characterization of process-related impurities is a systematic process that involves detection, identification, and quantification. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.

Figure 2: A typical workflow for the characterization of process-related impurities in Gemifloxacin.

2.1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorse techniques for the separation and quantification of Gemifloxacin and its impurities. A well-developed and validated method is crucial for ensuring the accuracy and reliability of the results.

Table 1: Typical HPLC/UPLC Method Parameters for Gemifloxacin Impurity Profiling

| Parameter | Typical Conditions | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for the relatively polar Gemifloxacin and its impurities. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides acidic pH for good peak shape and acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes. |

| Gradient Elution | A time-programmed gradient from low to high organic content | Allows for the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |

| Detection | UV at ~272 nm | Gemifloxacin and its related impurities have a strong UV absorbance in this region. |

Experimental Protocol: HPLC-UV Analysis of Gemifloxacin Impurities

-

Preparation of Mobile Phase:

-

Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix well.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic System:

-

Use a validated HPLC system equipped with a gradient pump, a UV detector, and a data acquisition system.

-

-

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 272 nm.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Gemifloxacin API in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

-

-

Analysis:

-

Inject the sample solution into the chromatograph and record the chromatogram.

-

Identify and quantify the impurities based on their retention times and peak areas relative to the Gemifloxacin peak.

-

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification of unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.

Causality in Experimental Choices for LC-MS/MS:

-

Ionization Source: Electrospray ionization (ESI) is typically used in the positive ion mode as Gemifloxacin and its impurities contain basic nitrogen atoms that are readily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which aids in determining the elemental composition of the impurities.

-

Collision-Induced Dissociation (CID): By fragmenting the parent ion, a characteristic fragmentation pattern is obtained, which provides valuable structural information.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of isolated impurities, NMR spectroscopy is indispensable.[4] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.

Regulatory Framework and Acceptance Criteria

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q3A(R2) provides guidance on the reporting, identification, and qualification of impurities.[5][6]

Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

Pharmacopeial monographs, such as those in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide specific acceptance criteria for known impurities in Gemifloxacin Mesylate. These limits are established based on safety data and manufacturing process capabilities. For instance, the USP monograph for Gemifloxacin Mesylate specifies limits for impurities such as Gemifloxacin Related Compound A, C, and the E-isomer.[7]

Forced Degradation Studies: Probing the Stability of Gemifloxacin

Forced degradation studies are essential for understanding the intrinsic stability of the drug substance and for developing stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing.

Typical Forced Degradation Conditions for Gemifloxacin:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).

-

Photolytic Degradation: Exposing the drug substance to UV and visible light.

By analyzing the degradation products formed under these conditions, potential degradants that may arise during storage can be identified and characterized.

Conclusion: A Commitment to Purity and Patient Safety

The characterization of process-related impurities in Gemifloxacin is a critical and multifaceted endeavor that underpins the safety and efficacy of this important antibiotic. A comprehensive approach that combines a deep understanding of the synthetic process, the application of advanced analytical techniques, and adherence to stringent regulatory guidelines is essential. By diligently identifying, quantifying, and controlling these impurities, pharmaceutical scientists and manufacturers can ensure the consistent delivery of high-quality Gemifloxacin to patients worldwide, upholding the highest standards of pharmaceutical care.

References

- Cipla Limited. (2010). Synthesis of Gemifloxacin.

- Google Patents. (2016).

- Google Patents. (1986). 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. US4620007A.

- Google Patents. (2003).

- Google Patents. (2016).

- Google Patents. (2008). Process for the preparation of moxifloxacin hydrochloride. EP1992626A1.

- MDPI. (2020). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.

- Google Patents. (2008). Process for the synthesis of moxifloxacin hydrochloride. WO2008059223A2.

- Rao, R. N., Naidu, C. G., Prasad, K. G., & Narasimha, R. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy.

- PubChem. (n.d.). Gemifloxacin.

- Phenomenex. (2022). Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column.

- Google Patents. (2010).

- Phenomenex. (2022). Separation of Gemifloxacin Impurities by Luna Omega.

- Pharmaffiliates. (n.d.).

- European Medicines Agency. (2006). ICH guideline Q3A (R2) on impurities in new drug substances.

- ResearchGate. (n.d.). LC–MS/MS chromatograms of gemifloxacin (upper row) and ciprofloxacin (bottom row).

- Pharmaffili

- ResearchGate. (n.d.). Spectroscopic data of gemifloxacin-metal complexes (FT-IR and 1 H-NMR).

- Asian Publication Corporation. (n.d.).

- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

- ResearchGate. (n.d.). Molecular structure and numbering scheme of gemifloxacin.

- Ossila. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.

- USP-NF. (n.d.). 1086 Impurities in Drug Substances and Drug Products.

- PubMed. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents.

- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.

- Daicel Pharma Standards. (n.d.). Gemifloxacin-E-isomer.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.

- InTech. (2016).

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gemifloxacin.

- ResearchGate. (2014). The solid 13 C NMR spectrum of moxifloxacin (A) anhydrous (Form I).

- ICH. (2023). ICH Q3 Guidelines.

Sources

- 1. Synthesis Of Gemifloxacin [quickcompany.in]

- 2. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]

- 3. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Impact of Starting Materials on Gemifloxacin Impurity Profile: A Mechanistic Guide

This guide provides a technical analysis of how starting material quality dictates the impurity profile of Gemifloxacin Mesylate. It moves beyond standard pharmacopeial lists to examine the mechanistic origins of impurities, focusing on the critical coupling reaction between the naphthyridine core and the pyrrolidine side chain.

Executive Summary: The Causality of Contamination

In the synthesis of Gemifloxacin Mesylate, the impurity profile is not merely a byproduct of reaction conditions but a direct fingerprint of starting material integrity. While process-related impurities (PRIs) such as solvents and reagents are easily purged, structural analogues introduced via the starting materials—specifically the naphthyridine core and the pyrrolidine side chain—pose the greatest challenge. These analogues often possess similar solubility and ionization properties to the Active Pharmaceutical Ingredient (API), making downstream purification (crystallization) inefficient.

This guide isolates the two critical starting materials (SMs) and maps their specific contaminants to the final drug substance impurity profile, providing a self-validating control strategy.

Synthetic Architecture & Critical Control Points

Gemifloxacin is synthesized via a nucleophilic aromatic substitution (

-

The Electrophile (Core): 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (referred to as SM-1 ).

-

The Nucleophile (Side Chain): 3-aminomethyl-4-methoxyiminopyrrolidine (referred to as SM-2 ).

Mechanistic Pathway Analysis

The reaction involves the displacement of the 7-chloro group on SM-1 by the secondary amine of SM-2.

Figure 1: Impurity Propagation Pathway. Blue nodes represent critical starting materials; Red nodes indicate key impurities arising from specific precursors.

Deep Dive: Starting Material 1 (Naphthyridine Core)

Identity: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[1][2]

Critical Impurities & Downstream Impact

The synthesis of SM-1 typically involves a multi-step cyclization. Incomplete reactions or lack of regioselectivity lead to "silent" impurities that react identically to SM-1 during the coupling step.

| SM-1 Contaminant | Origin | Resulting Gemifloxacin Impurity | Removal Difficulty |

| 6-Des-fluoro analog | Incomplete fluorination or defluorination during SM-1 synthesis. | Des-fluoro Gemifloxacin | High: Crystallizes with API due to near-identical lattice energy. |

| 7-Fluoro analog | Over-fluorination (if F is used as leaving group instead of Cl). | Same Product (Reacts faster) | Low: Yields the desired API, but alters reaction kinetics. |

| Ethyl Ester precursor | Incomplete hydrolysis of the ester intermediate. | Gemifloxacin Ethyl Ester | Medium: Can be purged by pH-controlled washes, but risks hydrolysis of the API. |

Control Strategy

-

Specification: Limit 6-des-fluoro analog in SM-1 to < 0.10%.

-

Analytical Method: Use HPLC with a Phenyl-Hexyl column, which offers better selectivity for halogenated positional isomers than standard C18.

Deep Dive: Starting Material 2 (Pyrrolidine Side Chain)

Identity: 3-aminomethyl-4-methoxyiminopyrrolidine (typically as HCl or mesylate salt).

The Stereochemical Challenge (Z/E Isomerism)

The methoxyimino group possesses geometric isomerism. The Z-isomer is the active pharmaceutical configuration. The E-isomer is a related substance (USP Related Compound A).

-

Mechanism: The configuration of the oxime in SM-2 is generally retained during the coupling reaction. Therefore, SM-2 purity directly dictates API stereochemical purity.

-

Risk: If SM-2 contains 5% E-isomer, the crude API will likely contain ~5% E-isomer Gemifloxacin. Isomerization can also occur under thermal stress or light exposure, but the starting material is the primary source.

The Regio-Selectivity & Dimerization Risk

SM-2 contains two amine functionalities:

-

Secondary Amine (Pyrrolidine Ring): The desired nucleophile.

-

Primary Amine (Aminomethyl group): A competing nucleophile.

The Dimeric Impurity (Impurity VI): If the primary amine of the side chain attacks the 7-Cl position of another naphthyridine core, or if one side chain bridges two cores, a Dimer is formed. This is a significant process-related impurity (6–12% in uncontrolled coupling).

-

Mitigation: The use of hindered bases (like DBU) or specific solvent systems (Acetonitrile/MeOH) favors the secondary amine reaction. However, the most effective control is the Salt Formation Step (Mesylate formation), which effectively purges the dimer due to solubility differences.

Experimental Validation: Impurity Fate Mapping

To validate the impact of starting materials, the following "Spike & Purge" protocol is recommended. This establishes the Purge Factor for each critical impurity.

Protocol: Spike & Purge Study

Objective: Determine the capacity of the crystallization process to remove the E-isomer carried over from SM-2.

-

Preparation: Synthesize or procure "enriched" SM-2 containing 2.0% E-isomer (confirmed by HPLC).

-

Coupling: React Enriched SM-2 (1.0 eq) with SM-1 (1.0 eq) and Triethylamine (2.5 eq) in Acetonitrile at reflux for 3 hours.

-

Isolation: Cool to 0°C, filter crude base.

-

Salt Formation: Dissolve crude base in Methanol/DCM. Add Methanesulfonic acid (1.05 eq). Heat to dissolve, then cool slowly to 5°C to crystallize.

-

Analysis: Analyze the final Gemifloxacin Mesylate crystals using the USP HPLC method.

Calculation:

Acceptance Criteria: A self-validating process must demonstrate a Purge Factor > 10 for the Dimer and > 2 for the E-isomer. If the E-isomer purge is low (common), the specification for SM-2 must be tightened (e.g., NMT 0.15% E-isomer).

Analytical Control Strategy

Routine testing must distinguish between SM-carryover and degradation.

HPLC Method Parameters (Based on USP/Phenomenex)

-

Column: Luna Omega 5 µm C18 (250 x 4.6 mm) or equivalent.[3]

-

Mobile Phase A: Acetonitrile/Water/Trifluoroacetic acid (20:80:0.1).[3]

-

Mobile Phase B: Acetonitrile/Water/Trifluoroacetic acid (80:20:0.1).[3]

-

Gradient: Steep gradient (0% B to 100% B) required to elute the highly lipophilic Dimer and unreacted SM-1.

-

Detection: UV @ 272 nm (max absorption for naphthyridine core).

Decision Tree for Specification Setting

Figure 2: Specification Logic. Use this logic to set acceptance criteria for SM-1 and SM-2.

Conclusion

The impurity profile of Gemifloxacin Mesylate is heavily predetermined by the quality of the pyrrolidine side chain (SM-2) . Specifically, the Z/E ratio of the oxime in SM-2 is a critical quality attribute (CQA) because the synthetic process has limited capability to correct stereochemical impurities. Conversely, the Dimeric impurity , while formed in significant quantities during the process, is effectively managed through the salt formation and crystallization steps.

Recommendation: Drug developers must prioritize the sourcing and testing of SM-2, specifically implementing strict controls on the E-isomer content (<0.15%) and the presence of any primary amine contaminants that could accelerate dimerization.

References

-

Phenomenex. (2022).[4] Separation of Gemifloxacin Mesylate and its Related Organic Impurities per USP Monograph. Link

-

USP. Gemifloxacin Mesylate Monograph. United States Pharmacopeia.[3] (Referenced for impurity limits and system suitability).

-

Google Patents. (2010). Process for the preparation of Gemifloxacin (US20100076193A1).[5] Describes the coupling reaction, formation of Impurity VI (dimer), and salt formation purification.[5] Link

-

PubChem. Gemifloxacin Mesylate (CID 9571107). National Institutes of Health (NIH). Link

-

Ossila. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Technical Data Sheet. Link

Sources

- 1. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. Separation of Gemifloxacin Impurities by Luna Omega | Phenomenex [phenomenex.com]

- 5. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Rapid, Stability-Indicating UPLC Method for the Analysis of Gemifloxacin and its Impurities

Introduction

Gemifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is primarily used to treat respiratory tract infections.[1] The chemical structure of Gemifloxacin is 7-[(4Z)-3-(Aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[2] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring the safety and efficacy of pharmaceuticals.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[3]

This application note details a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Gemifloxacin and its potential process-related and degradation impurities. The method is designed to be stability-indicating, meaning it can effectively separate the intact drug from its degradation products that may form under various stress conditions.[5][6][7] This capability is essential for assessing the stability of Gemifloxacin in bulk drug and pharmaceutical formulations. The method is developed based on established principles of reversed-phase chromatography and is validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9]

Method Development Rationale

The primary objective of this method is to achieve a rapid and efficient separation of Gemifloxacin from its known and potential impurities. A UPLC system is chosen for its advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.

Column Selection

A sub-2 µm particle size C18 column is selected to provide high separation efficiency. C18 (octadecylsilyl) stationary phases are well-suited for the analysis of moderately polar compounds like Gemifloxacin and its impurities due to their hydrophobic interaction mechanism. The smaller particle size of UPLC columns allows for faster separations without compromising resolution.

Mobile Phase Selection

A gradient elution with a mobile phase consisting of an acidified aqueous phase and an organic modifier is employed.

-

Aqueous Phase: An aqueous solution containing a low concentration of an acid, such as trifluoroacetic acid (TFA) or formic acid, is used to control the ionization of Gemifloxacin and its impurities. Operating at a low pH (around 2.5-3.0) ensures that the carboxylic acid group on Gemifloxacin is protonated, leading to better retention and peak shape on a reversed-phase column.

-

Organic Modifier: Acetonitrile or methanol are common organic modifiers in reversed-phase chromatography. A gradient is used to ensure that both the more polar and less polar impurities are eluted with good peak shape within a reasonable timeframe. A gradient starting with a lower percentage of organic modifier allows for the retention and separation of early-eluting polar impurities, while a gradual increase in the organic modifier strength facilitates the elution of more hydrophobic impurities and the main active ingredient.

Detection

A photodiode array (PDA) detector is utilized for this method. A PDA detector allows for the monitoring of multiple wavelengths simultaneously, which is advantageous for impurity profiling as different impurities may have different absorption maxima. Based on the UV spectrum of Gemifloxacin, a primary detection wavelength of around 272-287 nm is selected for optimal sensitivity for both the API and its impurities.

Experimental Workflow

The overall workflow for the analysis of Gemifloxacin impurities is depicted in the following diagram.

Caption: Workflow for UPLC analysis of Gemifloxacin impurities.

UPLC Method Protocol

This protocol is a starting point and may require optimization based on the specific UPLC system and impurities being analyzed.

Instrumentation

-

UPLC system with a binary or quaternary solvent manager, sample manager, column oven, and photodiode array (PDA) detector.

-

Chromatography data system (CDS) for instrument control, data acquisition, and processing.

Chromatographic Conditions

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | PDA, 272 nm |

| Injection Volume | 2 µL |

| Run Time | Approximately 15 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 95.0 | 5.0 | Initial |

| 10.00 | 50.0 | 50.0 | Linear |

| 12.00 | 5.0 | 95.0 | Linear |

| 13.00 | 5.0 | 95.0 | Hold |

| 13.10 | 95.0 | 5.0 | Linear |

| 15.00 | 95.0 | 5.0 | Hold |

Preparation of Solutions

-

Diluent: Acetonitrile and Water (50:50, v/v)

-

Standard Solution (for Assay): Accurately weigh and dissolve an appropriate amount of Gemifloxacin Mesylate Reference Standard (RS) in the diluent to obtain a concentration of approximately 0.1 mg/mL.

-

System Suitability Solution (for Impurity Analysis): Prepare a solution containing approximately 0.5 mg/mL of Gemifloxacin Mesylate RS and a known concentration of Gemifloxacin E-isomer (or another critical impurity) to verify resolution.

-

Sample Solution: Accurately weigh and dissolve the Gemifloxacin drug substance or a powdered portion of the drug product in the diluent to obtain a final concentration of approximately 0.5 mg/mL of Gemifloxacin.

Method Validation

The developed UPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its reliability for the intended application.[8][9] The validation should encompass the following parameters:

Caption: Key parameters for UPLC method validation as per ICH Q2(R1).

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on Gemifloxacin. The drug substance should be subjected to stress conditions such as:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 105 °C for 48 hours

-

Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed using the developed UPLC method. The method is considered specific if the degradation products are well-resolved from the main Gemifloxacin peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the Gemifloxacin peak is spectrally pure in the presence of its degradants.

Linearity

The linearity of the method should be established by analyzing a series of solutions of Gemifloxacin and its impurities at different concentrations. A typical range for impurities would be from the Limit of Quantification (LOQ) to 150% of the specification limit. The linearity is assessed by plotting a graph of peak area versus concentration and determining the correlation coefficient (r²), which should ideally be ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of impurity is spiked into a sample solution of Gemifloxacin at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the spiked impurity is then calculated. The acceptance criterion for recovery is typically between 90% and 110%.

Precision

Precision is evaluated at two levels:

-

Repeatability (Intra-day precision): Assessed by analyzing multiple preparations of a homogeneous sample on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and/or on different instruments.

The precision is expressed as the relative standard deviation (%RSD) of the results, which should be within acceptable limits (typically ≤ 5% for impurities).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method. They can be calculated based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. Parameters to be varied include:

-

Flow rate (e.g., ± 0.1 mL/min)

-

Column temperature (e.g., ± 5 °C)

-

Mobile phase composition (e.g., ± 2% organic)

-

pH of the mobile phase buffer (e.g., ± 0.2 units)

The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits during these variations.

Results and Discussion

A representative chromatogram from a forced degradation study would demonstrate the separation of Gemifloxacin from its degradation products. The method should provide a resolution of not less than 2.0 between any two adjacent peaks. The USP monograph for Gemifloxacin tablets specifies a resolution of not less than 5.0 between Gemifloxacin and its E-isomer, which this method should achieve.

The validation results should be summarized in tables to provide a clear overview of the method's performance.

Table 2: Summary of Method Validation Results (Illustrative)

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the retention time of Gemifloxacin and impurities. Peak purity > 990. | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.3% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 5.0% | 1.2% |

| - Intermediate Precision | ≤ 5.0% | 2.5% |

| LOD | S/N ≥ 3 | 0.01 µg/mL |

| LOQ | S/N ≥ 10 | 0.03 µg/mL |

| Robustness | System suitability parameters met. | Complies |

The relationship between the key chromatographic parameters and the separation outcome is illustrated below.

Caption: Interplay of UPLC parameters for optimal impurity separation.

Conclusion

The described UPLC method provides a rapid, sensitive, and reliable approach for the analysis of Gemifloxacin and its impurities. The method is stability-indicating, as demonstrated by forced degradation studies, and is validated according to ICH guidelines. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Gemifloxacin. The use of UPLC technology offers significant advantages in terms of speed and efficiency, making this method well-suited for high-throughput analysis in a regulated environment.

References

-

A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation. (2017). National Institutes of Health (NIH). Available at: [Link]

-

A validated RP-UPLC method for the determination of Gemifloxacin Mesylate in bulk and its pharmaceutical preparation. (n.d.). JournalAgent. Available at: [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. Available at: [Link]

-

A Validated RP-UPLC Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation. (n.d.). JournalAgent. Available at: [Link]

-

Development and Validation of Stability Indicating HPTLC Assay for Determination of Gemifloxacin Mesylate in Dosage Forms. (2015). SCIRP. Available at: [Link]

-

Gemifloxacin Structure and Mechanism of Action. (n.d.). Daicel Pharma Standards. Available at: [Link]

-

Gemifloxacin-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

-

REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org. Available at: [Link]

-

A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. (2018). Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. (n.d.). ResearchGate. Available at: [Link]

-

Two Eco-Friendly Chromatographic Methods Evaluated by GAPI for Simultaneous Determination of the Fluoroquinolones Moxifloxacin, Levofloxacin, and Gemifloxacin in Their Pharmaceutical Products. (2022). MDPI. Available at: [Link]

-

Two Validated Spectrofluorometric Methods for Determination of Gemifloxacin Mesylate in Tablets and Human Plasma. (2015). National Institutes of Health (NIH). Available at: [Link]

-

Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column. (n.d.). Phenomenex. Available at: [Link]

-

Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. (2011). PubMed. Available at: [Link]

-

Validated method for the determination of Gemifloxacin in bulk, pharmaceutical formulations and human serum by RP-HPLC. (2011). SciSpace. Available at: [Link]

-

Gemifloxacin Tablets USP 2025. (2025). Trungtamthuoc.com. Available at: [Link]

-

LC Determination of Gemifloxacin in Bulk and Pharmaceutical Formulation. (n.d.). Asian Publication Corporation. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration (FDA). Available at: [Link]

-

Figure 1. Chemical structure of (a) GFM and (b) the synthetic impurity,... (n.d.). ResearchGate. Available at: [Link]

-

Separation of Gemifloxacin Impurities by Luna Omega. (2022). Phenomenex. Available at: [Link]

-

Method Development and Validation of Gemifloxacin in Tablet Dosage Form by RP-HPLC. (2020). ResearchGate. Available at: [Link]

-

Determination of Gemifloxacin in pure and pharmaceutical forms : A spectrophotometric study. (2018). iosrphr.org. Available at: [Link]

-

Gemifloxacin-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

-

Gemifloxacin Mesilate-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA). Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration (FDA). Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health (NIH). Available at: [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

-

Forced degradation studies. (2016). MedCrave online. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. iosrphr.org [iosrphr.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scispace.com [scispace.com]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. trungtamthuoc.com [trungtamthuoc.com]

Application Note: A Supercritical Fluid Chromatography (SFC) Method for the Rapid and Efficient Analysis of Gemifloxacin and its Impurities

Abstract

This application note presents a detailed protocol for the development and validation of a Supercritical Fluid Chromatography (SFC) method for the analysis of Gemifloxacin and its related impurities. Gemifloxacin, a potent fluoroquinolone antibiotic, requires stringent purity control to ensure its safety and efficacy.[1] Traditional reversed-phase liquid chromatography (RPLC) methods can be time-consuming and generate significant organic solvent waste.[2] SFC emerges as a powerful alternative, offering faster analysis times, reduced solvent consumption, and orthogonal selectivity.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust SFC method, from initial screening to full validation according to ICH Q2(R2) guidelines.[4]

Introduction: The Case for SFC in Gemifloxacin Impurity Profiling

Gemifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat respiratory tract infections.[1] Like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute. Impurities can arise from the manufacturing process, degradation, or storage and may impact the drug's safety and therapeutic effect.[5] Regulatory agencies mandate the identification and quantification of these impurities.

While HPLC is a well-established technique for pharmaceutical analysis, SFC presents several compelling advantages, particularly for impurity profiling:[5][6]

-

Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase in SFC, allow for higher flow rates and faster separations without compromising resolution.[7][8]

-

Reduced Environmental Impact: SFC significantly reduces the consumption of hazardous organic solvents, aligning with green chemistry principles.[2][3][6]

-

Orthogonal Selectivity: SFC often provides different elution patterns compared to RPLC, which can be crucial for separating co-eluting impurities.[9][10]

-

Cost-Effectiveness: Reduced solvent usage and faster run times translate to lower operational costs.[2][7]

This application note will focus on developing a reliable SFC method for separating Gemifloxacin from its known impurities, including the E-isomer, N-acetyl gemifloxacin, the carbamyl glucuronide of gemifloxacin, and a potential synthetic impurity, 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[1][11][12]

Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable SFC separation. The following sections outline a logical workflow for optimizing the critical parameters.

Initial Screening of Stationary and Mobile Phases

The initial step involves screening a diverse set of stationary phases and co-solvents to identify the most promising conditions for separating Gemifloxacin and its impurities.

| Parameter | Recommended Conditions | Rationale |

| Stationary Phases | Diol, 2-Ethylpyridine (2-EP), C18, Amino | Provides a range of polarities and interaction mechanisms. 2-EP is often effective for basic compounds. |

| Co-solvents | Methanol, Ethanol, Acetonitrile | Varying polarity to modulate retention and selectivity. |

| Additives | 0.1% Isopropylamine (IPA), 0.1% Trifluoroacetic Acid (TFA) | Basic additives like IPA can improve peak shape for basic analytes like Gemifloxacin. Acidic additives can also alter selectivity. |

| Back Pressure | 150 bar | A common starting point for SFC. |

| Temperature | 40 °C | Balances efficiency and solubility. |

| Flow Rate | 3 mL/min | Provides a good balance between speed and resolution on standard analytical columns. |

| Detection | UV at 273 nm | Gemifloxacin has a UV maximum around this wavelength.[7] A PDA detector is recommended for monitoring peak purity. |

Optimization of Critical Parameters

Once a promising column and co-solvent combination is identified, further optimization of the gradient, back pressure, and temperature can be performed to achieve the desired resolution and analysis time.

-

Gradient Optimization: A shallow gradient is often preferred for impurity analysis to maximize the separation of closely eluting peaks.

-

Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid, thereby affecting retention and selectivity.

Detailed Protocol: SFC Analysis of Gemifloxacin

This protocol provides a starting point for the analysis of Gemifloxacin and its impurities. It is expected that some optimization may be necessary based on the specific instrumentation and impurity profile.

Materials and Reagents

-

Gemifloxacin Mesylate Reference Standard

-

Gemifloxacin impurity standards (if available)

-

SFC-grade Carbon Dioxide

-

HPLC-grade Methanol

-

Isopropylamine (IPA)

-

Sample diluent: Methanol

Instrumentation

-

SFC system equipped with a binary pump, autosampler, column oven, photodiode array (PDA) detector, and back pressure regulator.

Chromatographic Conditions

| Parameter | Condition |

| Column | 2-Ethylpyridine (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 0.2% Isopropylamine |

| Gradient | 5% to 30% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detection | PDA at 273 nm |

Sample Preparation

-

Standard Solution: Prepare a stock solution of Gemifloxacin Mesylate in methanol at a concentration of 1 mg/mL.

-

Impurity Spiked Solution: If impurity standards are available, spike the Gemifloxacin standard solution with each impurity at a concentration of 0.1% relative to the main component.

-

Sample Solution: Prepare the Gemifloxacin drug substance or product sample in methanol at a concentration of 1 mg/mL.

Method Validation Protocol (as per ICH Q2(R2))

A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose.[4][13]

Specificity

Demonstrate the ability of the method to separate and quantify Gemifloxacin and its impurities in the presence of each other and any matrix components.

-

Procedure: Analyze the blank (diluent), Gemifloxacin standard, and the impurity-spiked solution. Assess peak purity using the PDA detector.

-

Acceptance Criteria: All peaks of interest should be well-resolved (Resolution > 2.0). The Gemifloxacin peak should be free from any co-eluting peaks in the presence of impurities.

Linearity

Establish a linear relationship between the concentration of each impurity and the detector response.

-

Procedure: Prepare a series of solutions of each impurity at different concentration levels (e.g., from LOQ to 150% of the specification limit).

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Determine the closeness of the measured value to the true value.

-

Procedure: Analyze a sample of known concentration (spiked sample) at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target impurity concentration).

-

Acceptance Criteria: The recovery should be within 80-120% for impurities.

Precision

Assess the degree of scatter between a series of measurements.

-

Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the impurity-spiked solution at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 10% for impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the lowest concentration of each impurity that can be reliably detected and quantified.

-

Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria: The LOQ should be precise and accurate.

Range

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

Robustness

Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure: Introduce small variations in parameters such as flow rate (± 0.2 mL/min), column temperature (± 5 °C), and back pressure (± 10 bar).

-

Acceptance Criteria: The system suitability parameters should remain within the defined limits.

Conclusion

Supercritical Fluid Chromatography offers a rapid, efficient, and environmentally friendly approach for the analysis of Gemifloxacin and its impurities. By following a systematic method development strategy and a comprehensive validation protocol as outlined in this application note, researchers and drug development professionals can establish a reliable SFC method that meets regulatory requirements and ensures the quality and safety of Gemifloxacin products. The orthogonal selectivity of SFC also makes it a valuable complementary technique to traditional RPLC methods for comprehensive impurity profiling.

References

-

Asian Publication Corporation. (n.d.). LC Determination of Gemifloxacin in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

-

Phenomenex. (2022, May 20). Separation of Gemifloxacin Impurities by Luna Omega. Retrieved from [Link]

-

Phenomenex. (n.d.). Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). (gemifloxacin mesylate) Tablets. Retrieved from [Link]

-

MatheO. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). Retrieved from [Link]

-

Ovid. (n.d.). Method development for impurity profiling in SFC. Retrieved from [Link]

-

ResearchGate. (2015, August 5). Method development for impurity profiling in SFC: THE selection of a dissimilar set of stationary phases | Request PDF. Retrieved from [Link]

-

YouTube. (2022, February 24). New Techniques for Prep SFC Method Development. Retrieved from [Link]

-

Chromatography Online. (2024, September 10). Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gemifloxacin. PubChem. Retrieved from [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

PubMed. (n.d.). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. Retrieved from [Link]

-

PubMed Central. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

ResearchGate. (2020, March 5). fluoroquinolones: official and reported methods of analysis (review). Retrieved from [Link]

-

YouTube. (2024, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

-

Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. Chemical structure of (a) GFM and (b) the synthetic impurity,.... Retrieved from [Link]

-

National Institutes of Health. (2021, August 31). Appropriateness of Empirical Fluoroquinolones Therapy in Patients Infected with Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa: The Importance of the CLSI Breakpoints Revision. Retrieved from [Link]

Sources

- 1. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. youtube.com [youtube.com]

- 7. asianpubs.org [asianpubs.org]

- 8. ovid.com [ovid.com]

- 9. Separation of Gemifloxacin Impurities by Luna Omega | Phenomenex [phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Optimizing mobile phase for better separation of Gemifloxacin impurities

Welcome to the technical support center for optimizing the chromatographic separation of Gemifloxacin and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop robust, stability-indicating HPLC or UPLC methods. Here, we move beyond simple protocols to explain the fundamental principles—the "why" behind the "how"—enabling you to troubleshoot and optimize your separations with confidence.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific, practical challenges you may encounter during method development for Gemifloxacin.

Q1: My main Gemifloxacin peak is showing significant tailing. What is the likely cause and how can I fix it by adjusting the mobile phase?

A1: Peak tailing for Gemifloxacin, a fluoroquinolone with a basic piperazine moiety, is a classic problem in reversed-phase chromatography. It is most often caused by secondary ionic interactions between the protonated amine groups on your analyte and residual, deprotonated silanol groups (Si-O⁻) on the silica-based stationary phase.

Causality: At a mid-range pH, a portion of the silanol groups on the C18 column are ionized and carry a negative charge. Gemifloxacin, being a basic compound (pKa₂ ≈ 9.5), will be protonated (positively charged) at a pH below its pKa. This charge attraction creates a secondary retention mechanism, leading to a "tail" as the analyte molecules are released slowly from these active sites.

Mobile Phase Solutions:

-

Lower the Mobile Phase pH: This is the most effective solution. By lowering the pH to between 2.5 and 3.5, you ensure two things simultaneously:

-

The basic nitrogen on Gemifloxacin is fully and consistently protonated (cationic).

-

The residual silanol groups on the stationary phase are protonated (neutral Si-OH), which suppresses the unwanted ionic interaction.[1][2]

-

Actionable Protocol: Start with a mobile phase containing an acidic buffer like 25 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid, or 0.1% trifluoroacetic acid (TFA) in water.[3][4]

-

-

Use a Competing Base: If operating at a slightly higher pH is necessary, adding a small concentration of a competing base, such as Triethylamine (TEA), can improve peak shape. TEA is a small amine that will preferentially interact with the active silanol sites, effectively masking them from the Gemifloxacin molecule.[1]

-

Actionable Protocol: Add 0.1% (v/v) TEA to your aqueous mobile phase component and adjust the final pH as needed. Be aware that TEA can impact column lifetime and is not suitable for mass spectrometry detection.

-

-

Increase Buffer Concentration: A higher buffer concentration can sometimes help shield the ionic interactions and improve peak shape.[3]

-

Actionable Protocol: If using a 25 mM phosphate buffer, try increasing the concentration to 50 mM, ensuring it remains fully dissolved in the mobile phase mixture.

-

Q2: An impurity peak is co-eluting with my main Gemifloxacin peak. How can I resolve them using the mobile phase?

A2: Co-elution indicates a lack of selectivity between the analyte and the impurity. Since impurities are often structurally similar to the parent drug, achieving separation requires fine-tuning the mobile phase to exploit subtle differences in their physicochemical properties.

Causality: Selectivity (α) in chromatography is the ratio of the retention factors of two adjacent peaks. To improve resolution, you must change the selectivity. This is most powerfully influenced by the composition of the mobile phase and the stationary phase.

Mobile Phase Solutions:

-

Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently and thus produce different selectivities. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. Switching from one to the other is a powerful tool for changing peak elution order.

-

Actionable Protocol: If you are using an acetonitrile/water mobile phase, prepare an equivalent mobile phase using methanol. For example, replace a 70:30 (v/v) Acetonitrile:Buffer mobile phase with a methanol-based one. You may need to adjust the organic percentage to get similar retention times, but focus on the change in peak spacing.

-

-

Fine-Tune the pH: Small changes in pH around the pKa of an analyte or impurity can cause significant changes in retention and selectivity.[2] Gemifloxacin has two pKa values (pKa₁≈5.53, pKa₂≈9.53), meaning its ionization state is highly dependent on pH.[3] An impurity may have a slightly different pKa, which can be exploited.

-

Actionable Protocol: If your current method is at pH 3.0, evaluate the separation at pH 2.7 and pH 3.3. Even these small adjustments can dramatically alter the selectivity between the parent peak and a closely eluting impurity.

-

-

Introduce a Gradient: If an isocratic method is failing, a shallow gradient can resolve closely eluting compounds. A gradient compresses later-eluting peaks and can improve the resolution of impurities that are "stuck" on the tail of the main peak. The USP monograph for Gemifloxacin impurities utilizes a gradient method for this very reason.[4]

-

Actionable Protocol: Start with a shallow gradient, for example, increasing the organic content by only 5-10% over 20-30 minutes. This gives the analytes more opportunity to interact differently with the stationary phase.

-

Mobile Phase Optimization Workflow for Co-elution

Caption: A logical workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for building a robust analytical method for Gemifloxacin.

Q1: Why is controlling the mobile phase pH so critical for Gemifloxacin and its impurities?

A1: The pH is arguably the most critical parameter because Gemifloxacin is an amphoteric molecule, meaning it has both acidic (carboxylic acid, pKa₁ ≈ 5.53) and basic (piperazine ring, pKa₂ ≈ 9.53) functional groups.[3] The ionization state—and therefore the polarity and retention behavior—of Gemifloxacin and its impurities is directly controlled by the mobile phase pH.[2][5]

-

At low pH (e.g., < 4): The carboxylic acid is neutral, and the piperazine nitrogen is protonated (positive charge). The molecule behaves as a cation.

-

At neutral pH (e.g., ≈ 7): The carboxylic acid is deprotonated (negative charge), and the piperazine is protonated (positive charge). The molecule is a zwitterion.

-

At high pH (e.g., > 10): The carboxylic acid is deprotonated (negative charge), and the piperazine is neutral. The molecule behaves as an anion.

By operating at a controlled, low pH (e.g., 2.5 - 3.5), you ensure all analytes are in a stable, fully protonated state, leading to reproducible retention times and improved peak shapes.[3][6][7]

Q2: Should I start with Acetonitrile or Methanol as the organic modifier?

A2: Both are excellent choices for reversed-phase chromatography, but they offer different advantages.

-

Acetonitrile (ACN): Generally has a lower viscosity, allowing for higher flow rates and lower backpressure, which is particularly advantageous in UPLC systems.[3] It is often considered a stronger eluting solvent than methanol for many compounds.

-

Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions. This can lead to different selectivity compared to ACN.[6] If you are struggling to separate impurities with ACN, switching to methanol is a very effective strategy to change peak elution order.

Recommendation: Many published methods for Gemifloxacin use Acetonitrile with a buffer.[3][7][8][9] It is a reliable starting point. However, keep methanol in your toolkit as a powerful option for altering selectivity.

Q3: What type of buffer should I use and at what concentration?

A3: The buffer's role is to maintain a constant pH. The choice depends on the desired pH and compatibility with your detector.

-

Phosphate Buffer (e.g., Potassium Phosphate): Excellent buffering capacity in the pH 2-4 range. It is widely used in HPLC-UV methods for Gemifloxacin.[3][9] A typical concentration is 20-25 mM.[3]

-

Acetate Buffer (e.g., Ammonium Acetate): Good for the pH 3.8-5.8 range. It is volatile, making it suitable for LC-MS applications.[7]

-

Formate Buffer (e.g., Ammonium Formate) or Trifluoroacetic Acid (TFA): Also volatile and excellent for LC-MS. TFA is a strong ion-pairing agent that can significantly improve peak shape for basic compounds but may be difficult to remove from the column.[4][6]

Concentration: A concentration of 20-50 mM is typical. Too low a concentration may not provide sufficient buffering capacity, while too high a concentration can lead to precipitation when mixed with the organic modifier.[3]

Q4: When should I use an isocratic method versus a gradient method for impurity analysis?

A4: The choice depends on the complexity of your sample.

-

Isocratic Method: Uses a constant mobile phase composition (e.g., 70:30 ACN:Buffer). It is simpler, more robust, and results in faster re-equilibration times. It is ideal if all your impurities are well-resolved and elute within a reasonable timeframe.[3][8][10]

-

Gradient Method: The mobile phase composition changes over time (e.g., starting at 20% ACN and increasing to 80%). This is essential for samples containing impurities with a wide range of polarities. It allows for the elution of highly retained impurities in a reasonable time without sacrificing the resolution of early eluting peaks. Stability-indicating methods, which must separate all potential degradation products, almost always require a gradient approach.[4][6]

Recommendation: For impurity profiling and stability studies of Gemifloxacin, a gradient method is highly recommended to ensure all potential process impurities and degradation products are separated.[4][6]

Summary of Recommended Starting Conditions

| Parameter | HPLC Recommendation | UPLC Recommendation | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, < 2 µm | C18 is the standard for reversed-phase separation of fluoroquinolones.[3][6][8] |

| Mobile Phase A | 25 mM KH₂PO₄, pH 3.0 with H₃PO₄ | 0.1% Formic Acid in Water | Provides excellent buffering at a pH that ensures good peak shape.[3] Formic acid is ideal for UPLC/MS. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Common and effective organic modifier for this class of compounds.[3][9] |

| Mode | Gradient | Gradient | Necessary to resolve impurities with varying polarities from the main peak.[4][6] |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | Standard flow rates for the respective column dimensions.[6] |

| Detection | UV at ~272-287 nm | PDA at ~272-287 nm | Gemifloxacin has a strong UV absorbance in this region.[6][7] |

Experimental Protocol: Preparation of a Buffered Mobile Phase

This protocol describes the preparation of 1 liter of a 25 mM Potassium Phosphate buffer at pH 3.0, a common mobile phase for Gemifloxacin analysis.

Materials:

-

Potassium Phosphate Monobasic (KH₂PO₄), HPLC Grade

-

Phosphoric Acid (H₃PO₄), HPLC Grade

-

HPLC Grade Water

-

Calibrated pH meter

-

0.45 µm solvent filtration apparatus

Procedure:

-